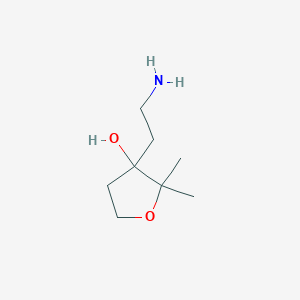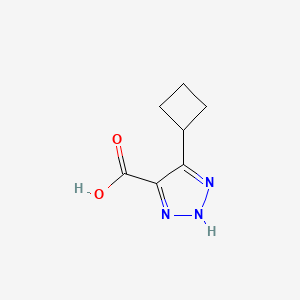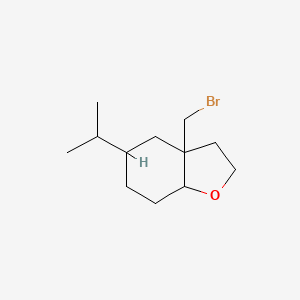
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group and a propan-2-yl group attached to an octahydro-1-benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran typically involves the following steps:
Formation of the Octahydro-1-benzofuran Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the ring.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the benzofuran ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Addition of the Propan-2-yl Group: This can be accomplished through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: Products can include dehalogenated compounds or fully saturated hydrocarbons.
Applications De Recherche Scientifique
3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure can be modified to develop potential pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Material Science: It can be used in the development of novel polymers or as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3A-(chloromethyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3A-(hydroxymethyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3A-(methyl)-5-(propan-2-yl)-octahydro-1-benzofuran: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3A-(bromomethyl)-5-(propan-2-yl)-octahydro-1-benzofuran makes it particularly reactive in nucleophilic substitution reactions, providing a versatile handle for further functionalization. This reactivity distinguishes it from similar compounds with less reactive substituents.
Propriétés
Formule moléculaire |
C12H21BrO |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
3a-(bromomethyl)-5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C12H21BrO/c1-9(2)10-3-4-11-12(7-10,8-13)5-6-14-11/h9-11H,3-8H2,1-2H3 |
Clé InChI |
FKDWFQJKXINIAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2C(C1)(CCO2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



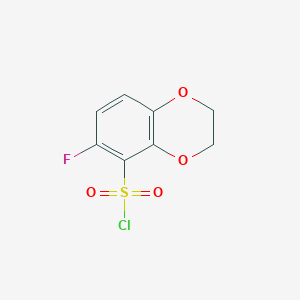
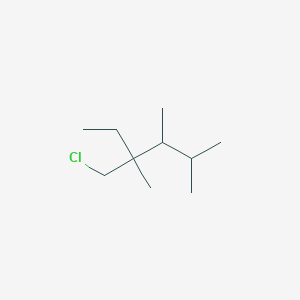
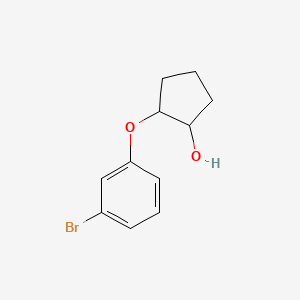
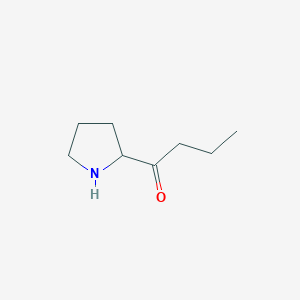


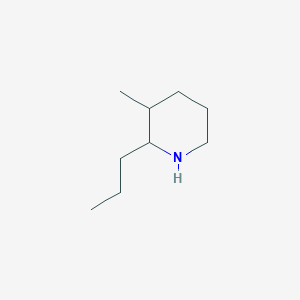
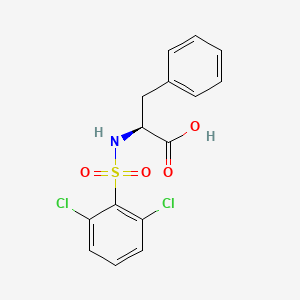
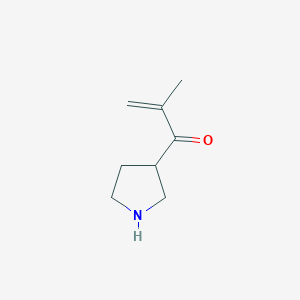

![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
